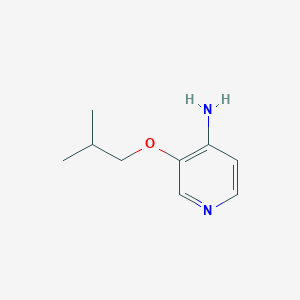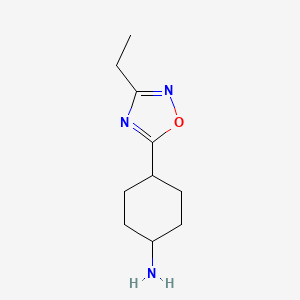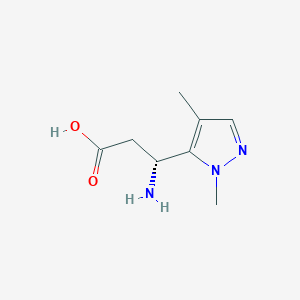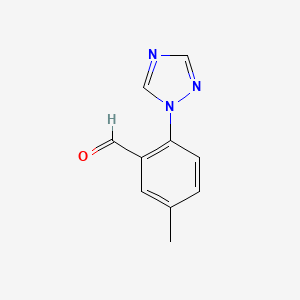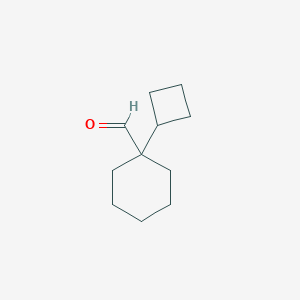
1-Cyclobutylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a cyclobutyl group and an aldehyde functional group. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. The presence of the aldehyde group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Cyclobutylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of primary alcohols. For instance, cyclohexanol can be oxidized to cyclohexanone, which can then undergo further reactions to introduce the cyclobutyl group and form the desired aldehyde . Another method includes the ozonization of alkenes followed by oxidative cleavage to yield the aldehyde . Industrial production methods often involve these oxidation processes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Cyclobutylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclobutylcyclohexane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclobutylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form various intermediates in chemical reactions. In biological systems, it can interact with enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Cyclobutylcyclohexane-1-carbaldehyde can be compared with other cycloalkane derivatives, such as:
Cyclohexanone: Similar in structure but lacks the cyclobutyl group and aldehyde functionality.
Cyclohexanol: The alcohol counterpart of cyclohexanone, which can be oxidized to form the aldehyde.
1-Cyclohexene-1-carboxaldehyde: Another aldehyde derivative with a different ring structure and functional group arrangement.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity compared to other cycloalkane derivatives.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclobutylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h9-10H,1-8H2 |
InChI Key |
ARSMLAGTWUGMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)

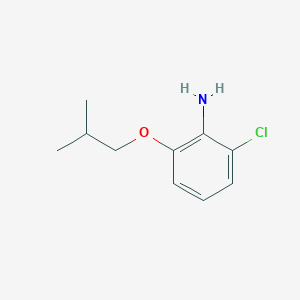
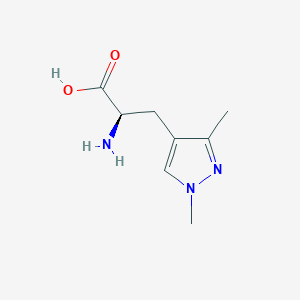
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)

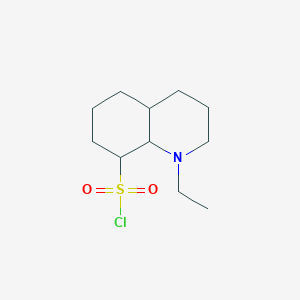
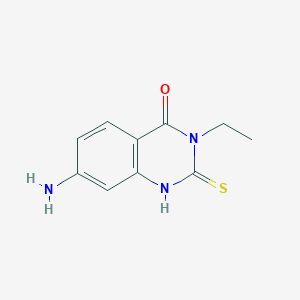
amine](/img/structure/B13295664.png)
